4-{[(5-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzoic acid
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Overview
Description
4-{[(5-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzoic acid is an organic compound with a complex structure, featuring a benzoic acid core substituted with a 5-chloro-2-methylphenyl group, a phenylsulfonyl group, and an amino-methyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzoic acid typically involves multi-step organic reactions. One common approach starts with the preparation of 5-chloro-2-methylbenzoic acid, which can be synthesized from 4-chlorobenzoic acid through a series of reactions . The phenylsulfonyl group is introduced via sulfonylation reactions, and the amino-methyl linkage is formed through amination reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-{[(5-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
4-{[(5-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-{[(5-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylbenzoic acid: A simpler compound with similar structural features but lacking the phenylsulfonyl and amino-methyl groups.
2-Amino-5-chloro-3-methylbenzoic acid: Another related compound with an amino group and a similar aromatic structure.
Uniqueness
4-{[(5-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO4S/c1-15-7-12-18(22)13-20(15)23(28(26,27)19-5-3-2-4-6-19)14-16-8-10-17(11-9-16)21(24)25/h2-13H,14H2,1H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYFHTNWTAOCBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N(CC2=CC=C(C=C2)C(=O)O)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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